molecular formula C6H8N2O B1333219 3,4-Diaminophenol CAS No. 615-72-5

3,4-Diaminophenol

Cat. No.: B1333219
CAS No.: 615-72-5
M. Wt: 124.14 g/mol
InChI Key: OVOZYARDXPHRDL-UHFFFAOYSA-N
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Description

3,4-Diaminophenol is an organic compound with the molecular formula C6H8N2O . It is a derivative of phenol, characterized by the presence of two amino groups at the 3rd and 4th positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminophenol can be synthesized through several methods. One common approach involves the reduction of 4-amino-3-nitrophenol using palladium on carbon as a catalyst in methanol under hydrogenation conditions. Another method includes acylation, nitration, hydrolysis, and reduction steps starting from aminophenol .

Industrial Production Methods: The industrial production of this compound typically involves the nitration of phenol, followed by reduction and purification processes. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions typically yield the corresponding amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

3,4-Diaminophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of 3,4-Diaminophenol involves its interaction with various molecular targets. It can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

    3,4-Diaminopyridine: Used in the treatment of rare muscle diseases.

    4,5-Diaminophenol: Another derivative with similar chemical properties.

Uniqueness: 3,4-Diaminophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,4-diaminophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOZYARDXPHRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378272
Record name 3,4-diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-72-5
Record name 3,4-diaminophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture comprising 4-amino-3-nitrophenol (5.0 g, 32.4 mmol), palladium on carbon (10%, 1.0 g) and methanol (50 mL) in a Parr apparatus was hydrogenated at 50 psi for 3 hours, filtered through celite and concentrated in vacuo to provide 3,4-diaminophenol (4.02 g, 91% yield) as a dark solid; MS (PB-PCI) C6H8N2O m/e calc 124.16; found 125 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
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1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3,4-Diamino-phenol sodium salt. To a 200-mL, round-bottomed flask containing a solution of 1,2-diamino-4-methoxy-benzene (0.50 g, 3.6 mmol, Avocado) in CH2Cl2 (5 mL) was added dropwise a solution of BBr3 in CH2Cl2 (15 mL, 15 mmol, 1.0 M, Aldrich) with stirring at −30° C. under N2. The mixture was stirred at room temperature for 5 h and quenched with ice water (25 mL) by cooling with and ice bath. The mixture was basified to pH 9 with 1 N NaOH and extracted with water (2×8 mL). The combined aq. extracts containing the title compound were used directly in the next reaction. A small portion of the aq. solution was neutralized with 1 N NaOH to give an analytical sample of 3,4-diamino-phenol. MS (ESI, pos. ion) m/z: 125 (M+1).
Name
3,4-Diamino-phenol sodium salt
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
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solvent
Reaction Step Two
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reactant
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15 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-amino-3-nitrophenol (25.0 g, 162 mmol) and methanol (300 mL) was added 10% Pd/C (300 mg). The reaction was placed under hydrogen and shaken for 12 hours. Afterward, 4N HCl (50 mL) was added. The mixture was then filtered through celite. The filtrate was concentrated to give 3,4-diaminophenol.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
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solvent
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Diaminophenol
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3,4-Diaminophenol
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Customer
Q & A

Q1: How does 3,4-diaminophenol react with 2,4-pentanedione, and what is unique about the product in the context of mesomeric betaines?

A1: this compound reacts with 2,4-pentanedione to form a benzo[b][1,4]diazepinium salt [, ]. Unlike similar hydroxy-substituted benzo[b][1,4]diazepinium salts, which convert to diimines upon deprotonation, the salt formed from this compound yields a thiolate mesomeric betaine (MB) upon increasing pH []. This thiolate MB is unusual because it possesses 4n pi-electrons and doesn't fit into the typical classification system for heterocyclic MBs []. Further deprotonation of this MB leads to an unstable anionic thiolate that quickly oxidizes to a disulfide [].

Q2: Can you describe the stability and reactivity of the thiolate mesomeric betaine derived from this compound?

A2: The thiolate mesomeric betaine (MB) derived from the reaction of this compound with 2,4-pentanedione exhibits limited stability []. While it forms upon raising the pH of the solution containing the initial benzo[b][1,4]diazepinium salt, further deprotonation leads to an unstable anionic thiolate []. This anionic thiolate readily undergoes oxidation, forming a disulfide, highlighting its high reactivity [].

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